molecular formula C18H21ClN4O B2615167 N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide CAS No. 1223716-33-3

N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide

Cat. No.: B2615167
CAS No.: 1223716-33-3
M. Wt: 344.84
InChI Key: BQVHYAPPJYUNNX-UHFFFAOYSA-N
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Description

N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Pyridine Ring Substitution: The azepane ring is then attached to the pyridine ring through nucleophilic substitution reactions.

    Chloropyridine Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[6-(azepan-1-yl)pyridin-3-yl]methyl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide
  • N-{[6-(azepan-1-yl)pyridin-3-yl]methyl}-2-(thiophen-2-yl)acetamide

Uniqueness

N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications.

Properties

IUPAC Name

N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-16-11-15(7-8-20-16)18(24)22-13-14-5-6-17(21-12-14)23-9-3-1-2-4-10-23/h5-8,11-12H,1-4,9-10,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVHYAPPJYUNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)CNC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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